2-amino-5-[(furan-2-yl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one
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Overview
Description
2-amino-5-[(furan-2-yl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one is a complex organic compound that features a unique structure combining a furan ring, a methylphenyl group, and an imidazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-[(furan-2-yl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of a furan-2-ylmethylamine with a 4-methylbenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent such as cyanamide to yield the imidazolone core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-[(furan-2-yl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imidazolone core can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted imidazolones depending on the reagent used.
Scientific Research Applications
2-amino-5-[(furan-2-yl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-amino-5-[(furan-2-yl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets. The furan ring and imidazolone core can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one: Similar structure but lacks the methyl group on the phenyl ring.
2-amino-5-[(furan-2-yl)methyl]-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
2-amino-5-[(furan-2-yl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one is unique due to the presence of both a furan ring and a methyl-substituted phenyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups provides a distinct profile that can be leveraged in various applications.
Properties
IUPAC Name |
2-amino-4-(furan-2-ylmethyl)-4-(4-methylphenyl)-1H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-4-6-11(7-5-10)15(9-12-3-2-8-20-12)13(19)17-14(16)18-15/h2-8H,9H2,1H3,(H3,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBOTBYKMXZNSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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